![molecular formula C15H11FN2OS B2838338 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-fluorobenzamide CAS No. 476283-35-9](/img/structure/B2838338.png)
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-fluorobenzamide
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Overview
Description
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-fluorobenzamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various autoimmune diseases. It is a selective inhibitor of Janus kinase 3 (JAK3), a member of the JAK family of non-receptor tyrosine kinases. JAK3 is primarily expressed in immune cells and plays a critical role in the signaling pathways that regulate immune responses. CP-690,550 has shown promising results in preclinical and clinical studies, and is currently being evaluated for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Scientific Research Applications
Synthesis of Biologically Active Compounds
This compound is a derivative of cyanoacetamide, which is a privileged structure and one of the most important precursors for heterocyclic synthesis . It is extensively used as a reactant where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Formation of Heterocyclic Moieties
The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . This makes it a valuable compound in the formation of novel heterocyclic moieties .
Development of Chemotherapeutic Agents
The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists in the last decade . The synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles highlights their potential in evolving better chemotherapeutic agents .
Organic Synthesis
The unique structure of this compound offers potential applications in various fields, including organic synthesis. It can be used in the preparation of a wide range of organic compounds.
Materials Science
In the field of materials science, this compound can be used due to its unique structure. It can be used in the development of new materials with specific properties.
Pharmaceutical Applications
This compound is used in the pharmaceutical industry due to its potential biological activities. It can be used in the development of new drugs and therapies.
Mechanism of Action
Target of Action
Similar compounds have been found to interact withUDP-N-acetylmuramoyl-tripeptide–D-alanyl-D-alanine ligase , an enzyme involved in bacterial cell wall synthesis .
Mode of Action
Based on its structural similarity to other compounds, it may inhibit the activity of its target enzyme, thereby disrupting bacterial cell wall synthesis .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to bacterial cell wall synthesis. By inhibiting the activity of a key enzyme in this pathway, the compound could potentially halt the growth of bacteria .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action would likely involve the disruption of bacterial cell wall synthesis, leading to inhibited bacterial growth . .
properties
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2OS/c16-10-4-1-3-9(7-10)14(19)18-15-12(8-17)11-5-2-6-13(11)20-15/h1,3-4,7H,2,5-6H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNRPVSUTJDJPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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